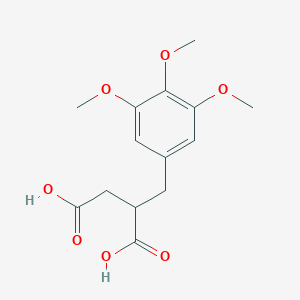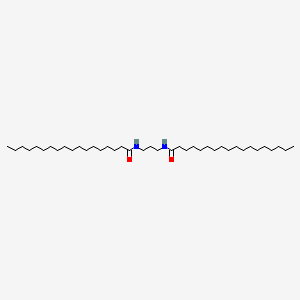
1,3-Propylenebisstearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propylenebisstearamide: is an organic compound that belongs to the class of fatty acid amides. It is derived from the reaction of 1,3-propanediamine and stearic acid. This compound is known for its waxy, white solid appearance and is widely used in various industrial applications due to its excellent lubricating and anti-static properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Propylenebisstearamide is synthesized through the reaction of 1,3-propanediamine with stearic acid. The reaction typically involves heating the reactants to a temperature where the amide formation occurs, usually around 150-200°C. The reaction can be catalyzed by acidic or basic catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where 1,3-propanediamine and stearic acid are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the solid product is purified through recrystallization or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Propylenebisstearamide primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and acidic or basic catalysts, this compound can hydrolyze to form 1,3-propanediamine and stearic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidized products.
Substitution: Under specific conditions, such as the presence of strong nucleophiles, substitution reactions can occur, replacing the amide group with other functional groups.
Major Products Formed:
Hydrolysis: 1,3-Propanediamine and stearic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted amides with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Propylenebisstearamide has a wide range of applications in scientific research and industry:
Chemistry: It is used as a lubricant and anti-static agent in the production of plastics and polymers. It helps in reducing friction and improving the processability of materials.
Biology: It is utilized in the formulation of various biological assays and experiments where its lubricating properties are beneficial.
Medicine: Although not directly used as a drug, it is employed in the production of medical devices and equipment where lubrication and anti-static properties are required.
Industry: It is widely used in the manufacturing of plastics, rubber, and other materials to enhance their properties and improve their performance.
Mecanismo De Acción
The mechanism of action of 1,3-propylenebisstearamide is primarily based on its ability to reduce friction and static electricity. At the molecular level, it forms a thin, lubricating layer on surfaces, which minimizes contact and friction between materials. This property is particularly useful in the processing of plastics and other materials where smooth operation is essential.
Comparación Con Compuestos Similares
Ethylene bis(stearamide): Similar in structure but derived from ethylenediamine and stearic acid. It also has lubricating and anti-static properties.
Stearamidopropyl dimethylamine: Another fatty acid amide with similar applications but different chemical structure and properties.
Uniqueness: 1,3-Propylenebisstearamide is unique due to its specific molecular structure, which provides a balance of lubricating and anti-static properties. Its ability to form a stable, thin layer on surfaces makes it particularly effective in reducing friction and static electricity in various industrial applications.
Propiedades
Número CAS |
29417-02-5 |
|---|---|
Fórmula molecular |
C39H78N2O2 |
Peso molecular |
607.0 g/mol |
Nombre IUPAC |
N-[3-(octadecanoylamino)propyl]octadecanamide |
InChI |
InChI=1S/C39H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(42)40-36-33-37-41-39(43)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3,(H,40,42)(H,41,43) |
Clave InChI |
VPKVHSUMRKADKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


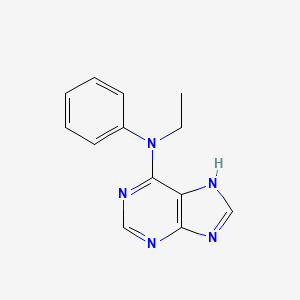
![4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14004120.png)
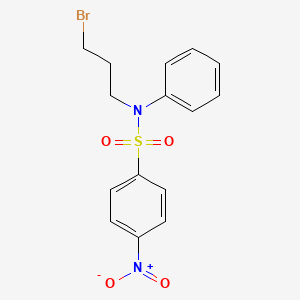
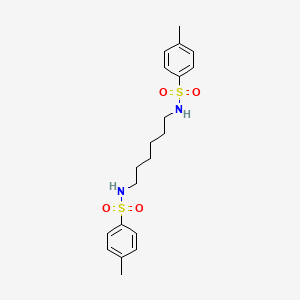

![N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide](/img/structure/B14004140.png)
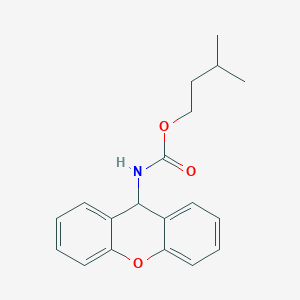

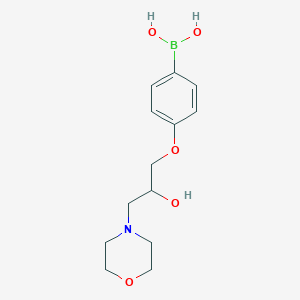

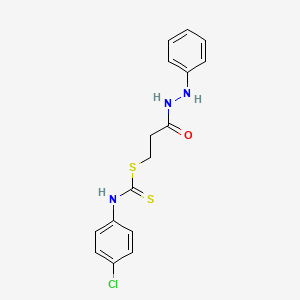
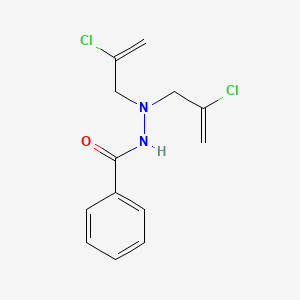
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
